2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate
Description
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate (CAS: 1235441-26-5) is a fluorinated carbamate derivative with the molecular formula C₁₄H₁₆F₃NO₄S and a molecular weight of 351.34 g/mol . Its structure comprises a trifluoroethyl group linked to a carbamate moiety, which is attached to a phenyl ring substituted with a cyclopentanesulfonyl group. This sulfonyl substituent introduces steric bulk and polar characteristics, distinguishing it from other carbamates with simpler or more lipophilic substituents .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-cyclopentylsulfonylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)9-22-13(19)18-10-4-3-7-12(8-10)23(20,21)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDPOVIWMBNUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176067 | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-26-5 | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it may interact with sulfonyl-containing enzymes, leading to changes in their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to altered cellular responses. Additionally, it can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. This can result in changes in cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, the compound may influence enzyme activity by altering the conformation of the enzyme, thereby affecting its catalytic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to carefully monitor the dosage to avoid potential toxicity and ensure the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, resulting in the formation of metabolites that can have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can be distributed to different compartments, where it exerts its effects. The localization and accumulation of the compound can impact its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and determine its overall biological effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- F : Fluorine atoms
- N : Nitrogen atoms
- O : Oxygen atoms
- S : Sulfur atoms
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. The trifluoroethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown their ability to induce G2/M phase arrest in cancer cell lines such as MCF-7 and PANC-1. The following table summarizes the effects of such compounds:
| Compound | Cell Line | % G2/M Arrest | EC50 (μM) |
|---|---|---|---|
| Noscapine Derivative | MCF-7 | 163 ± 20 | 35.9 ± 0.10 |
| Noscapine Derivative | PANC-1 | 91 ± 10 | 19.3 ± 0.12 |
| Trifluoroethyl Carbamate | MCF-7 | TBD | TBD |
Note: TBD indicates data yet to be determined or published.
Study on Antitumor Activity
A study published in ChemMedChem evaluated a series of N-sulfonyl derivatives for their ability to disrupt microtubule assembly in cancer cells. The results indicated that several derivatives demonstrated enhanced potency compared to traditional chemotherapeutics like vincristine. The findings suggest that modifications similar to those found in this compound could lead to promising anticancer agents.
Pharmacological Evaluation
In a pharmacological evaluation involving various cell lines, compounds with similar structures were assessed for their impact on cell viability and proliferation. The results showed a consistent pattern of increased cell cycle arrest and decreased viability in treated cells compared to controls.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C14H16F3N1O3S1
- Molecular Weight : 333.35 g/mol
Structural Characteristics
The structural composition of the compound includes:
- A trifluoroethyl moiety that contributes to its unique chemical properties.
- A carbamate functional group that is known for its biological activity.
- A cyclopentanesulfonyl phenyl group that may enhance selectivity in biological interactions.
Medicinal Chemistry
The primary application of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate lies in medicinal chemistry, particularly as a potential therapeutic agent.
Case Studies
- Antiviral Activity : Research indicates that derivatives of carbamate compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of influenza viruses, suggesting potential applications in antiviral drug development .
- Enzyme Inhibition : The compound may also serve as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis have been explored for their potential in cancer therapy .
Agricultural Chemistry
Another promising application is in agricultural chemistry as a pesticide or herbicide.
Case Studies
- Pesticidal Activity : Investigations into the efficacy of similar trifluoromethyl-substituted compounds have revealed their potential as effective pesticides against various agricultural pests. The lipophilic nature of trifluoroethyl groups enhances penetration through biological membranes, improving efficacy .
Material Science
The unique properties of this compound also make it suitable for applications in material science.
Case Studies
- Polymer Chemistry : The incorporation of trifluoroethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. This has implications for developing advanced materials with tailored properties for specific applications .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 2,2,2-Trifluoroethyl Carbamate | Antiviral | |
| Similar Trifluoromethyl Compounds | Enzyme Inhibition | |
| Trifluoromethyl-substituted Pesticides | Pesticidal Activity |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent on Phenyl Ring |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate | 1235441-26-5 | C₁₄H₁₆F₃NO₄S | 351.34 | Cyclopentanesulfonyl |
| 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate | 1087788-83-7 | C₁₀H₇F₆NO₂ | 287.16 | Trifluoromethyl |
| 2,2,2-Trifluoroethyl N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]carbamate | N/A | C₁₄H₁₃F₃N₅O₂ | 364.28 | 1-Cyclopropyl-1H-tetrazol-5-yl |
| 2-Chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate | N/A | C₁₄H₈ClF₄NO₂ | 333.67 | Trifluoromethyl (with Cl/F) |
Key Observations :
- The tetrazolyl-substituted analog () introduces nitrogen-rich heterocyclic functionality, which may improve binding affinity in biological systems but reduces metabolic stability .
Functional and Application Comparisons
Key Insights :
- The cyclopentanesulfonyl group may target sulfotransferase enzymes, analogous to sulfonamide drugs, but this requires experimental validation .
- Trifluoromethyl-substituted carbamates () are established in crop protection due to their lipophilicity and resistance to metabolic degradation .
- Oxazolidinone derivatives () are discontinued, suggesting synthesis challenges or poor pharmacokinetics compared to the target compound .
Preparation Methods
Detailed Synthetic Route
| Step | Reactants | Conditions | Description | Outcome |
|---|---|---|---|---|
| 1 | 3-(Cyclopentanesulfonyl)aniline + 2,2,2-Trifluoroethyl chloroformate | Base (e.g., triethylamine), anhydrous solvent (e.g., dichloromethane), low temperature (0-5 °C) | The nucleophilic amine attacks the electrophilic carbonyl carbon of the trifluoroethyl chloroformate, forming the carbamate bond and releasing chloride ion | Formation of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate with high selectivity and yield |
- The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of chloroformate.
- A base such as triethylamine is used to neutralize the hydrochloric acid generated and drive the reaction forward.
- Low temperature helps control the reaction rate and minimize side reactions.
Mechanistic Insights
The synthetic mechanism proceeds via:
- Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the trifluoroethyl chloroformate.
- Formation of a tetrahedral intermediate.
- Elimination of chloride ion, resulting in the carbamate linkage formation.
- The base scavenges the released HCl to prevent acid-catalyzed decomposition.
This method is a well-established approach for carbamate synthesis, especially for compounds bearing sensitive functional groups like sulfonyl substituents.
Alternative Synthetic Approaches and Related Methods
Research literature on related carbamate compounds suggests alternative or complementary methods that can be adapted for this compound:
Use of Bis(2,2,2-trifluoroethyl) Carbonate: This reagent can be employed for carbamate formation by reacting with primary or secondary amines to form carbamates, followed by further functionalization.
One-Pot Synthesis Approaches: A one-pot two-step method involving initial formation of carbamates from 2,2,2-trifluoroethyl chloroformate and amines, followed by reaction with hydrazine or other nucleophiles, has been demonstrated for related semicarbazide derivatives, indicating potential for streamlined synthesis.
Avoidance of Toxic Isocyanates: The chloroformate route is preferred over isocyanates due to toxicity and limited availability of isocyanates, making chloroformates a safer and more versatile carbamoylating agent.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution of aniline with trifluoroethyl chloroformate | 3-(Cyclopentanesulfonyl)aniline, 2,2,2-trifluoroethyl chloroformate | Base (e.g., triethylamine), anhydrous solvent | 0-5 °C, inert atmosphere | High selectivity, good yield, mild conditions | Requires anhydrous conditions, sensitive to moisture |
| Reaction with bis(2,2,2-trifluoroethyl) carbonate | Amine, bis(2,2,2-trifluoroethyl) carbonate | Base or catalyst | One-pot, room temperature to mild heating | One-pot synthesis, scalable | May require optimization for sterically hindered amines |
| One-pot synthesis involving carbamate formation and subsequent nucleophilic substitution | Amine, 2,2,2-trifluoroethyl chloroformate, hydrazine (for semicarbazides) | Base, solvent | Sequential addition, controlled temperature | Streamlined process, avoids isolation of intermediates | Specific to semicarbazide derivatives, may not apply directly |
Research Findings and Analytical Data
- The compound has a molecular weight of 351.34 g/mol and molecular formula C14H16F3NO4S.
- Analytical characterization typically involves LC/MS using C18 columns and acetonitrile/water gradients, which are effective for trifluoroethyl carbamates.
- The trifluoroethyl group enhances metabolic stability and lipophilicity, which is advantageous for biological applications.
- The cyclopentanesulfonyl group imparts unique electronic and steric properties influencing reactivity and potential biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate, and what are the key intermediates?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation : React 3-aminophenol with cyclopentanesulfonyl chloride under basic conditions (e.g., pyridine or EtN) to form 3-(cyclopentanesulfonyl)aniline.
Carbamate Formation : Treat the aniline intermediate with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., NaHCO) to yield the carbamate .
- Key Challenges : Purification of intermediates due to trifluoroethyl group volatility and sulfonamide stability under acidic/basic conditions.
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : and NMR confirm trifluoroethyl groups (δ ~4.5 ppm for CHCF, δ ~-70 ppm for CF) and sulfonylphenyl protons (aromatic signals at δ 7.2–8.0 ppm) .
- HRMS : Use ESI-HRMS to verify molecular ion [M+H] at m/z 360.08 (calculated for CHFNOS) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological activities have been reported for structurally related carbamate-sulfonamide hybrids?
- Findings : Analogous compounds (e.g., tolprocarb) exhibit insecticidal activity by inhibiting mitochondrial complex III or acetylcholinesterase .
- Testing Protocol :
- Enzyme inhibition assays (e.g., Ellman’s method for AChE).
- In vivo toxicity studies in model organisms (e.g., Drosophila melanogaster) .
Advanced Research Questions
Q. How does the solid-state form (e.g., crystalline vs. amorphous) impact the compound’s stability and bioavailability?
- Methodology :
- Polymorph Screening : Use solvent evaporation or slurry crystallization to isolate solid forms.
- PXRD and DSC : Compare diffraction patterns and thermal behavior to identify stable polymorphs .
- Key Insight : Crystalline forms may enhance shelf-life but reduce solubility, requiring formulation optimization (e.g., co-crystals with cyclodextrins) .
Q. What structural modifications of the cyclopentanesulfonyl or trifluoroethyl groups enhance target selectivity in enzyme inhibition?
- SAR Study :
Sulfonyl Group : Replace cyclopentane with smaller (cyclopropane) or bulkier (adamantane) rings to probe steric effects.
Trifluoroethyl : Substitute with pentafluoropropyl to evaluate fluorophilicity’s role in membrane permeability .
- Outcome : Increased fluorination improves logP (lipophilicity) but may reduce metabolic stability .
Q. What computational tools can predict interactions between this compound and biological targets (e.g., sulfonylurea receptors)?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to SUR1 (PDB: 6BAA). The sulfonyl group may form hydrogen bonds with Lysiridine residues .
- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: Why do some studies show mitochondrial inhibition while others suggest AChE targeting?
- Analysis : Differences in assay conditions (e.g., pH, co-factors) or compound purity (e.g., trace intermediates acting as off-target inhibitors) .
- Resolution :
- Reproduce studies with rigorously purified batches.
- Use CRISPR-edited cell lines to isolate target pathways .
Methodological Best Practices
Q. How to optimize reaction yields for large-scale synthesis while minimizing hazardous byproducts?
- Recommendations :
- Use flow chemistry for safer handling of sulfonyl chlorides and trifluoroethyl reagents.
- Employ green solvents (e.g., cyclopentyl methyl ether) to reduce waste .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Protocol :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
